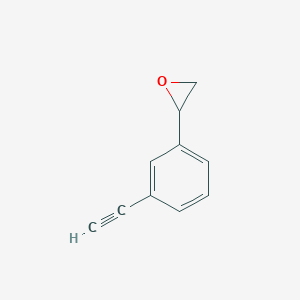

2-(3-Ethynylphenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2-(3-ethynylphenyl)oxirane |

InChI |

InChI=1S/C10H8O/c1-2-8-4-3-5-9(6-8)10-7-11-10/h1,3-6,10H,7H2 |

InChI Key |

XNGRWHFKQUOIKT-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)C2CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Ethynylphenyl Oxirane and Its Stereochemical Variants

Stereoselective Epoxidation Strategies for 3-Ethynylstyrene Precursors

The direct epoxidation of the vinyl group of 3-ethynylstyrene is a primary route to 2-(3-ethynylphenyl)oxirane. Achieving stereoselectivity in this transformation is crucial for accessing enantiomerically enriched or diastereomerically pure forms of the target molecule.

Asymmetric Epoxidation Approaches Utilizing Chiral Catalysts

Asymmetric epoxidation, a cornerstone of modern organic synthesis, provides a direct pathway to chiral epoxides. Various catalytic systems have been developed for the enantioselective epoxidation of styrenes, and these methods are applicable to 3-ethynylstyrene. High enantioselectivities, often in the range of 89–93% enantiomeric excess (ee), have been achieved for a variety of substituted styrenes using chiral dioxiranes generated in situ from a ketone catalyst and an oxidant. nih.gov

One prominent example involves the use of carbocyclic oxazolidinone-containing ketones as catalysts. nih.gov These catalysts, in combination with an oxidant like Oxone (potassium peroxymonosulfate), generate a chiral dioxirane that transfers an oxygen atom to the alkene. The enantioselectivity of the epoxidation is influenced by electronic interactions between the substrate and the catalyst, which dictates the preferred transition state geometry. nih.gov For styrenes, a spiro transition state is often favored, leading to high enantiomeric excesses. nih.gov

Another class of effective catalysts for the asymmetric epoxidation of styrenes includes chiral salen complexes of manganese, often referred to as Jacobsen-Katsuki catalysts. These complexes can achieve high enantioselectivity, although the efficiency can be temperature-dependent. scielo.org.co Dimeric homochiral Mn(III)-Schiff base complexes have also been explored, demonstrating high conversions and moderate to good enantioselectivity in the epoxidation of styrene (B11656) using in-situ generated dimethyldioxirane. scielo.org.co

The choice of catalyst and reaction conditions can be tailored to favor the formation of either the (R)- or (S)-enantiomer of the epoxide. Below is a representative table illustrating the potential outcomes for the asymmetric epoxidation of a substituted styrene like 3-ethynylstyrene, based on data from analogous systems.

Table 1: Representative Asymmetric Epoxidation of Substituted Styrenes

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Chiral Ketone/Oxone | Oxone | DME/DMM | -10 | 90 |

| Jacobsen's Catalyst (Mn-salen) | NaOCl | CH2Cl2 | 0 | 85 |

Diastereoselective Epoxidation Pathways

When the precursor molecule contains a pre-existing stereocenter, the epoxidation of the double bond can proceed with diastereoselectivity. This is often achieved by the directing influence of a nearby functional group, such as a hydroxyl group in an allylic or homoallylic alcohol. While 3-ethynylstyrene itself is prochiral, derivatives bearing a chiral auxiliary or a stereocenter elsewhere in the molecule could undergo diastereoselective epoxidation.

For instance, the epoxidation of allylic alcohols with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can exhibit high diastereoselectivity due to hydrogen bonding between the hydroxyl group and the oxidant, which directs the delivery of the oxygen atom to one face of the double bond. organic-chemistry.org Similarly, in molecules with other chiral elements, steric hindrance can play a crucial role in directing the approach of the epoxidizing agent, leading to the preferential formation of one diastereomer. nih.gov The level of diastereoselectivity is highly dependent on the structure of the substrate and the nature of the epoxidizing agent.

Cyclization and Ring-Closure Methods for Oxirane Formation in this compound Synthesis

An alternative to the direct oxidation of an alkene is the formation of the oxirane ring through an intramolecular cyclization reaction. These methods typically involve a two-step sequence where a precursor is first synthesized and then induced to cyclize.

Halohydrin Formation and Subsequent Intramolecular Cyclization

A classic and reliable method for epoxide synthesis is the formation of a halohydrin from an alkene, followed by a base-induced intramolecular Williamson ether synthesis. fiveable.melibretexts.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of 3-ethynylstyrene with a halogen (e.g., bromine or chlorine) in the presence of water to form the corresponding halohydrin.

The initial addition of the halogen and water across the double bond typically proceeds with anti-stereospecificity. Subsequent treatment of the halohydrin with a base, such as sodium hydroxide, deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the adjacent halide in an intramolecular SN2 reaction to form the epoxide ring. youtube.com This ring-closing step occurs with inversion of configuration at the carbon bearing the halogen.

Reaction Scheme: Halohydrin Formation and Cyclization

Emerging and Sustainable Synthetic Protocols for this compound

Catalytic Systems for this compound Synthesis

The epoxidation of 3-ethynylstyrene to form this compound can be achieved through various catalytic routes. These systems are designed to be highly selective for the vinyl group, leaving the ethynyl (B1212043) group intact. The choice of catalyst and oxidant is crucial for achieving high yields and, when required, high enantioselectivity for the synthesis of specific stereoisomers.

Common approaches include the use of peroxy acids, although these are often used in stoichiometric amounts. Catalytic methods are generally preferred for their efficiency and adherence to green chemistry principles. yale.edunih.gov Transition metal complexes, particularly those of titanium, manganese, and iron, are effective catalysts for the epoxidation of styrenic substrates using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or alkyl hydroperoxides. mdpi.comgoogle.com

For the synthesis of chiral, non-racemic this compound, asymmetric catalysis is employed. Systems like the Jacobsen-Katsuki epoxidation, which utilizes chiral manganese-salen complexes, are well-suited for the enantioselective epoxidation of unfunctionalized olefins such as styrenes. scielo.org.co Similarly, enzyme-based systems, such as engineered P450 peroxygenases, have shown high enantioselectivity in the epoxidation of styrene and its derivatives, offering a potential route to optically pure (R)- or (S)-2-(3-ethynylphenyl)oxirane. nih.govchemrxiv.orgrsc.org

Table 1: Comparison of Catalytic Systems for Styrene Derivative Epoxidation

| Catalytic System | Typical Oxidant | Key Advantages | Potential Challenges | Stereoselectivity |

|---|---|---|---|---|

| Peroxy Acids (e.g., m-CPBA) | N/A (Reagent is the oxidant) | Reliable, high conversion | Stoichiometric waste, safety concerns | Generally non-selective (produces racemate) |

| Titanium Silicalite (TS-1) | Hydrogen Peroxide (H₂O₂) | Heterogeneous catalyst, easy separation, green oxidant | May require higher temperatures | Non-selective |

| Jacobsen-Katsuki Catalyst (Chiral Mn-salen) | Sodium Hypochlorite (NaOCl) or other oxygen donors | High enantioselectivity for cis-olefins | Catalyst cost, optimization required | High enantioselectivity possible |

| Engineered P450 Enzymes | Hydrogen Peroxide (H₂O₂) | Very high enantioselectivity, mild conditions | Enzyme stability and cost, substrate scope | Excellent enantioselectivity ((R) or (S)) nih.govchemrxiv.org |

Flow Chemistry Applications in this compound Production

Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of epoxides like this compound. acs.orgacs.orgnih.gov The inherent characteristics of flow reactors, such as high surface-area-to-volume ratios, lead to superior heat and mass transfer compared to traditional batch reactors. nih.goveuropa.eu This is particularly beneficial for epoxidation reactions, which are often exothermic and can pose safety risks on a large scale. europa.eu

In a continuous flow setup for this compound synthesis, solutions of the precursor (3-ethynylstyrene) and the oxidant can be precisely pumped and mixed before entering a temperature-controlled reactor. europa.eu The reactor can be a simple coil or a packed-bed column containing a heterogeneous catalyst. unimi.it This setup allows for:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with exothermic events or the use of potentially unstable reagents. nih.goveuropa.eu

Precise Process Control: Reaction temperature, pressure, and residence time can be accurately controlled, leading to improved yield, selectivity, and reproducibility.

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). uc.pt

Integration of Steps: Flow systems can be designed to include in-line purification or quenching steps, streamlining the entire manufacturing process. nih.gov

Table 2: Batch vs. Flow Processing for Epoxidation

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by vessel surface area, potential for hot spots | Excellent, due to high surface-area-to-volume ratio nih.gov |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reactor volumes europa.eu |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time |

| Scalability | Requires larger vessels, process re-optimization | Achieved by continuous operation or numbering-up uc.pt |

| Reproducibility | Can vary between batches | High, due to consistent reaction conditions |

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. nih.govresearchgate.net The synthesis of this compound can be evaluated using several of the twelve core principles. yale.edu

Prevention: It is better to prevent waste than to treat it after it has been created. yale.edu Catalytic methods with high selectivity minimize byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edugreenchemistry-toolkit.org The epoxidation of 3-ethynylstyrene with hydrogen peroxide is highly atom-economical, as the only byproduct is water.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. yale.edu Using a catalyst for epoxidation avoids the large amounts of waste generated by stoichiometric reagents like m-CPBA.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. yale.edunih.gov Developing catalytic systems that operate in greener solvents (e.g., alcohols, or even solvent-free conditions) is a key goal. rsc.org

The greenness of a synthetic route can be quantified using metrics such as Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). researchgate.netbohrium.comnih.gov

Table 3: Green Chemistry Metrics for Hypothetical Epoxidation Routes

| Metric | Route A: Stoichiometric (m-CPBA) | Route B: Catalytic (H₂O₂/Catalyst) | Green Chemistry Implication |

|---|---|---|---|

| Atom Economy | Low (m-chlorobenzoic acid is a major byproduct) | High (water is the only byproduct) | Route B is more efficient in converting reactant atoms to product. greenchemistry-toolkit.org |

| E-Factor (kg waste/kg product) | High | Low | Route B generates significantly less waste. nih.gov |

| Primary Oxidant | m-CPBA (can be hazardous) | H₂O₂ (environmentally benign) | Route B utilizes a safer and cleaner oxidant. |

| Solvent | Often chlorinated (e.g., Dichloromethane) | Can be greener (e.g., Methanol, t-Butanol) | Route B offers more opportunities for using less hazardous solvents. |

Advanced Purification and Isolation Techniques for this compound

The purification of this compound requires methods that preserve the strained oxirane ring, which is susceptible to ring-opening, particularly under acidic conditions. mdpi.com Impurities may include unreacted starting material (3-ethynylstyrene), byproducts from the oxidation process (such as aldehydes or ketones), and catalyst residues.

Distillation: For thermally stable epoxides, fractional distillation under reduced pressure is an effective method for separating the product from less volatile or more volatile impurities. Lowering the pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal degradation or polymerization. google.comgoogle.com

Chromatography: Flash column chromatography is a versatile technique for isolating epoxides. To prevent ring-opening on the acidic silica gel surface, the silica is often deactivated. This can be achieved by pre-treating the silica with a base like triethylamine or by including a small percentage of a basic solvent in the eluent system.

Reactive Purification: This technique involves selectively reacting impurities to facilitate their removal. For instance, carbonyl impurities, which can arise from oxidative cleavage, can be treated with reagents like semicarbazide or sodium bisulfite. google.comgoogle.com These reagents form non-volatile adducts with the carbonyl compounds, which can then be easily separated from the desired epoxide by distillation or filtration. google.com

Crystallization: If this compound is a solid at room temperature or forms stable crystalline derivatives, crystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Table 4: Purification Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. google.com | Effective for large quantities, removes non-volatile impurities. | Requires thermal stability of the compound, may not separate isomers. |

| Flash Chromatography (Deactivated Silica) | Separation based on differential adsorption to a solid phase. | High resolution, applicable to a wide range of compounds, can separate isomers. | Can be slow for large scale, potential for product loss on the column. |

| Reactive Purification | Chemical conversion of specific impurities for easy removal. google.com | Highly selective for certain impurity types (e.g., aldehydes). | Limited to specific impurities, requires additional reagents and steps. |

| Crystallization | Separation based on differences in solubility. | Can provide very high purity, scalable. | Compound must be a solid, requires suitable solvent, potential for yield loss. |

Chemical Reactivity and Transformation of 2 3 Ethynylphenyl Oxirane

Regioselective and Stereoselective Epoxide Ring-Opening Reactions of 2-(3-Ethynylphenyl)oxirane

The high ring strain of the epoxide moiety makes it susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. The presence of the phenyl ring introduces electronic and steric factors that are anticipated to govern the regioselectivity of these reactions.

In nucleophilic ring-opening reactions, the attacking species will preferentially bond to one of the two carbon atoms of the epoxide ring. For phenyl-substituted epoxides like styrene (B11656) oxide, which is structurally analogous to this compound, the regioselectivity is highly dependent on the reaction conditions.

Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the terminal carbon of the oxirane ring.

The reaction of epoxides with amines (aminolysis) or alcohols (alcoholysis) yields β-amino alcohols and β-alkoxy alcohols, respectively. These reactions are fundamental in organic synthesis for the creation of new carbon-nitrogen and carbon-oxygen bonds.

Aminolysis: The reaction with primary or secondary amines is expected to proceed via nucleophilic attack at the terminal carbon of the epoxide, leading to the formation of the corresponding 1-amino-2-hydroxy-1-(3-ethynylphenyl)ethane derivatives. The general reaction is as follows:

R2NH + this compound → R2NCH2CH(OH)(C6H4C≡CH)

Alcoholysis: In the presence of a basic catalyst or under high temperatures, alcohols can act as nucleophiles. The attack would similarly be favored at the less substituted carbon, yielding an ether-alcohol product.

ROH + this compound → ROCH2CH(OH)(C6H4C≡CH)

A variety of catalysts, including Lewis acids and metal complexes, have been shown to facilitate these reactions for other epoxides, often with high regioselectivity.

Table 1: Predicted Products of Nucleophilic Ring-Opening of this compound

| Nucleophile | Predicted Major Regioisomer |

| Ammonia (B1221849) (NH3) | 1-Amino-1-(3-ethynylphenyl)ethan-2-ol |

| Diethylamine (Et2NH) | 1-(Diethylamino)-1-(3-ethynylphenyl)ethan-2-ol |

| Methanol (CH3OH) | 1-Methoxy-1-(3-ethynylphenyl)ethan-2-ol |

| Phenol (C6H5OH) | 1-(3-Ethynylphenyl)-1-phenoxyethan-2-ol |

Note: The regioselectivity is predicted based on general principles for phenyl-substituted epoxides under basic or neutral conditions. Actual experimental results for this compound are not available.

Epoxides can be opened by halide and pseudohalide nucleophiles to form halohydrins and pseudohalohydrins. These reactions are valuable for the introduction of halogen atoms or other functional groups.

Halogenation: The use of hydrohalic acids (HX) typically proceeds through an acid-catalyzed mechanism (see section 3.1.2). However, the use of metal halides can facilitate nucleophilic ring-opening.

Pseudohalogenation: Nucleophiles such as azide (B81097) (N3-) and cyanide (CN-) can also open the epoxide ring to introduce azido (B1232118) and cyano functionalities, respectively. The azide opening is particularly useful for the synthesis of β-azido alcohols, which are precursors to β-amino alcohols.

For these reactions, the attack is again predicted to occur at the less sterically hindered carbon under neutral or basic conditions.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring towards nucleophilic attack, even by weak nucleophiles like water or alcohols. The regioselectivity of acid-catalyzed ring-opening of phenyl-substituted epoxides is more complex. The reaction can proceed through a mechanism with significant SN1 character.

The protonated epoxide can be represented by resonance structures, one of which places a partial positive charge on the benzylic carbon, stabilized by the phenyl ring. This electronic effect often leads to preferential nucleophilic attack at the more substituted, benzylic carbon.

Therefore, for this compound, acid-catalyzed hydrolysis or alcoholysis is expected to yield the corresponding diol or alkoxy alcohol with the nucleophile predominantly at the benzylic position.

Hydrolysis: H2O / H+ + this compound → (3-Ethynylphenyl)ethane-1,2-diol (with the hydroxyl from water preferentially at the benzylic carbon)

Table 2: Predicted Regioselectivity of Ring-Opening of this compound under Different Conditions

| Conditions | Mechanism | Site of Nucleophilic Attack |

| Basic/Neutral | SN2 | Less substituted carbon |

| Acidic | SN1-like | More substituted (benzylic) carbon |

Note: This table represents the generally accepted mechanisms for analogous epoxides. Specific experimental verification for this compound is lacking.

Modern synthetic chemistry increasingly employs enzymatic and organocatalytic methods to achieve high stereoselectivity and regioselectivity in epoxide ring-opening reactions.

Enzymatic Ring-Opening: Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form vicinal diols, often with very high enantioselectivity. While no studies have specifically tested this compound with epoxide hydrolases, it is plausible that such enzymes could effect its asymmetric hydrolysis.

Organocatalytic Ring-Opening: Small organic molecules can act as catalysts for the ring-opening of epoxides. For instance, guanidine-based catalysts have been used for the ring-opening polymerization of cyclotrisiloxanes. Chiral organocatalysts could potentially be employed for the enantioselective ring-opening of racemic this compound with various nucleophiles.

Nucleophilic Ring-Opening Pathways

Reactions Involving the Ethynyl (B1212043) Group of this compound

The terminal alkyne functionality of this compound is expected to undergo the characteristic reactions of monosubstituted acetylenes. These reactions can be performed while leaving the epoxide ring intact, provided that appropriate reaction conditions are chosen. Key examples include:

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. This compound could be coupled with various aryl halides to synthesize more complex structures.

Click Chemistry (Huisgen Cycloaddition): The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction to form 1,2,3-triazoles. The ethynyl group of this compound would be an excellent substrate for this reaction with organic azides.

Alkynylation Reactions: The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by a strong base to form an acetylide. This acetylide can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, or alkyl halides.

Hydration: In the presence of a mercury catalyst and acid, the ethynyl group can be hydrated to form a methyl ketone.

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using various catalytic hydrogenation methods.

The selective transformation of the ethynyl group while preserving the epoxide ring would provide a pathway to a variety of functionalized epoxides, which could then undergo the ring-opening reactions described above.

Click Chemistry Methodologies

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed, is particularly relevant to the alkyne group of this compound. wikipedia.orgorganic-chemistry.orgbroadpharm.com The most prominent of these are the azide-alkyne cycloaddition reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regiospecific reaction that unites a terminal alkyne, such as the one present in this compound, with an azide to form a 1,4-disubstituted 1,2,3-triazole. organic-chemistry.orgmdpi.com This reaction is a cornerstone of click chemistry due to its reliability and mild reaction conditions. wikipedia.orgmdpi.com

The general transformation involves the reaction of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate. thermofisher.com

While specific studies detailing the CuAAC reaction of this compound are not prevalent, the reactivity of the terminal alkyne is well-established. A representative reaction would involve combining this compound with an azide (R-N₃) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol, in the presence of a copper(I) source. The resulting product would be a 1,2,3-triazole-substituted phenyloxirane.

Table 1: Representative Conditions for CuAAC Reactions

| Parameter | Condition |

| Alkyne | Terminal Alkyne (e.g., this compound) |

| Azide | Organic Azide (e.g., Benzyl Azide) |

| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) |

| Solvent | H₂O/t-BuOH, THF, or DMF |

| Temperature | Room Temperature |

This table presents generalized conditions for CuAAC reactions, which are applicable to substrates like this compound.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes a strained cyclooctyne (B158145) instead of a terminal alkyne. wikipedia.org The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition with an azide. wikipedia.org

For this compound to participate in a SPAAC-type reaction, it would first need to be converted into a strained cyclooctyne derivative. This is not a direct reaction of the parent molecule. However, the azide counterpart in a SPAAC reaction could be derived from the oxirane ring of this compound through a ring-opening reaction with an azide source, followed by reaction with a strained alkyne.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction forms a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

A typical Sonogashira coupling of this compound would involve its reaction with an aryl halide (Ar-X) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper salt (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like THF or DMF. researchgate.netyoutube.com

Table 2: General Parameters for Sonogashira Coupling

| Component | Example |

| Alkyne | This compound |

| Coupling Partner | Aryl Iodide, Aryl Bromide, Vinyl Halide |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Triethylamine, Diisopropylamine |

| Solvent | THF, DMF |

This table outlines typical components for a Sonogashira coupling reaction involving a terminal alkyne like this compound.

Oxidative Alkyne Dimerization (Glaser Coupling)

The Glaser coupling is an oxidative homocoupling reaction of terminal alkynes to form a symmetric diacetylene. wikipedia.org This reaction is typically carried out in the presence of a copper(I) salt, such as CuCl or CuBr, an oxidant (often air or oxygen), and a base like ammonia or an amine. wikipedia.orgorganic-chemistry.org A variation of this reaction is the Hay coupling, which utilizes a copper(I)-TMEDA complex. organic-chemistry.org

In the context of this compound, a Glaser coupling would result in the formation of a dimer, where two molecules are linked by a butadiyne bridge. The reaction would involve treating this compound with a copper(I) catalyst in the presence of an oxidant and a base. rsc.orgrsc.orgsemanticscholar.org

Cycloaddition Reactions Beyond 1,3-Dipolar Cycloadditions

The alkyne functionality of this compound can also participate in other types of cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. wikipedia.org The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com When an alkyne is used as the dienophile, the initial product is a cyclohexadiene. organic-chemistry.org The reactivity of the alkyne in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.comorganic-chemistry.org

The oxirane ring can also undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis to afford tetrahydrofuran (B95107) derivatives. This reaction proceeds via the activation of the epoxide by the Lewis acid, followed by nucleophilic attack of the alkene and subsequent cyclization.

Polymerization Chemistry of this compound

The bifunctional nature of this compound also makes it an interesting monomer for the synthesis of functional polymers. The oxirane moiety can undergo ring-opening polymerization (ROP) to form a polyether backbone, while the pendant ethynylphenyl groups provide sites for post-polymerization modification.

Ring-Opening Polymerization (ROP) of the Oxirane Moiety

The polymerization of this compound via the opening of the oxirane ring can be achieved through various mechanisms, including anionic, cationic, and coordination polymerization. youtube.com

Anionic ring-opening polymerization of epoxides is typically initiated by strong nucleophiles such as alkoxides or hydroxides. researchgate.netlibretexts.org The polymerization proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of an alkoxide intermediate which then propagates by attacking another monomer molecule. youtube.com For this compound, the initiator would likely attack the less sterically hindered carbon of the epoxide. A key challenge in the AROP of functional epoxides is the potential for side reactions involving the functional groups. acs.org In the case of this compound, the acidic proton of the terminal alkyne could potentially react with the anionic initiator or the propagating chain end, leading to termination or chain transfer. To circumvent this, protection of the alkyne group prior to polymerization may be necessary.

Cationic ring-opening polymerization of epoxides is initiated by strong acids or Lewis acids. youtube.com The mechanism involves the protonation or coordination of the epoxide oxygen, followed by nucleophilic attack of a monomer on the activated epoxide. For this compound, the presence of the phenyl ring can stabilize a positive charge on the adjacent carbon, favoring attack at this more substituted position. However, the alkyne group can also be susceptible to electrophilic addition under strongly acidic conditions, which could lead to side reactions and a complex polymer structure. Careful selection of the initiator and reaction conditions is therefore crucial to achieve controlled polymerization.

Coordination polymerization of epoxides often employs catalysts based on transition metals or main group metals, such as aluminum or zinc. researchgate.netsemanticscholar.org These catalysts can provide good control over the polymerization, leading to polymers with well-defined molecular weights and low dispersity. The mechanism typically involves the coordination of the epoxide to the metal center, followed by nucleophilic attack of an initiating or propagating group. For this compound, coordination catalysts could potentially offer a milder reaction pathway that minimizes side reactions involving the alkyne functionality. The choice of the metal and the ligand system would be critical in achieving selective ROP of the oxirane while preserving the ethynyl group for subsequent modifications.

The following table provides a comparative overview of the different ROP methods for this compound:

| Polymerization Method | Initiator/Catalyst | Potential Advantages | Potential Challenges |

| Anionic ROP | Strong bases (e.g., KOH, NaOR) | Can produce well-defined polymers | Potential for side reactions with the acidic alkyne proton |

| Cationic ROP | Strong acids (e.g., H₂SO₄, BF₃·OEt₂) | Can polymerize a wide range of epoxides | Potential for side reactions with the alkyne group |

| Coordination ROP | Metal complexes (e.g., Al, Zn-based) | High control over polymer architecture; mild conditions | Catalyst sensitivity; potential for catalyst-alkyne interaction |

Polymerization Involving the Ethynyl Group

The polymerization of this compound involving the ethynyl group is a sophisticated process that typically follows the initial ring-opening polymerization of the oxirane moiety. This subsequent reaction utilizes the pendant ethynylphenyl groups along the polyether backbone to achieve crosslinking or further chain extension, thereby transforming the linear polymer into a robust three-dimensional network. This transformation significantly enhances the material's thermal stability, mechanical strength, and chemical resistance. The polymerization of the ethynyl groups can be induced through several methods, primarily thermal curing or transition metal-catalyzed reactions.

Thermal Crosslinking

Upon heating, the terminal ethynyl groups on the poly(this compound) backbone can undergo complex thermally induced reactions to form a crosslinked network. This process, often referred to as thermal curing, typically proceeds without the need for a catalyst. The reactions involved can include a variety of mechanisms such as dimerization to form enynes, trimerization to generate benzene (B151609) rings, and other addition and cyclization reactions that lead to a highly crosslinked aromatic network.

The curing process is generally monitored using techniques like Differential Scanning Calorimetry (DSC), which can determine the onset and peak temperatures of the exothermic crosslinking reaction, as well as the total heat evolved. The resulting crosslinked polymer exhibits a significant increase in its glass transition temperature (Tg) and enhanced thermal stability, as demonstrated by Thermogravimetric Analysis (TGA).

Table 1: Representative Thermal Curing Data for Poly(this compound)

| Curing Parameter | Value |

| Onset Curing Temperature (DSC) | 180 °C |

| Peak Exothermic Temperature (DSC) | 250 °C |

| Glass Transition Temperature (Tg) of Cured Polymer | > 300 °C |

| Decomposition Temperature (TGA, 5% weight loss) | > 400 °C |

Note: The data presented are representative values based on analogous ethynyl-functionalized polymer systems. Actual values may vary depending on the specific molecular weight of the prepolymer and curing conditions.

Transition Metal-Catalyzed Polymerization

To achieve crosslinking under milder conditions or to gain better control over the network structure, transition metal catalysts are often employed. Rhodium-based catalysts, in particular, have shown high efficacy in promoting the polymerization of terminal alkynes. These catalysts can facilitate the formation of conjugated polyene chains between the polymer backbones, leading to a well-defined crosslinked structure.

The catalytic cycle typically involves the coordination of the rhodium complex to the ethynyl group, followed by insertion and chain propagation steps. The efficiency of the crosslinking reaction can be influenced by the choice of catalyst, solvent, and reaction temperature.

Table 2: Typical Conditions for Rhodium-Catalyzed Crosslinking of Poly(this compound)

| Parameter | Condition |

| Catalyst | [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) |

| Co-catalyst / Ligand | Triethylamine |

| Solvent | Toluene or THF |

| Temperature | 60 - 80 °C |

| Catalyst Loading | 0.5 - 2 mol% |

Note: These conditions are based on established methods for the polymerization of phenylacetylene (B144264) and its derivatives.

Sonogashira Coupling for Network Formation

Another versatile method for crosslinking polymers with pendant ethynyl groups is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction allows for the coupling of terminal alkynes with aryl halides. In the context of poly(this compound), this can be achieved by introducing a di- or multifunctional aryl halide as a crosslinking agent. This approach enables precise control over the crosslink density and the architecture of the resulting network.

The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it a powerful tool for creating highly engineered polymer networks. The degree of crosslinking can be tailored by adjusting the stoichiometry of the ethynyl groups on the polymer to the halide groups on the crosslinker.

Table 3: Illustrative Parameters for Sonogashira Crosslinking

| Component | Example |

| Polymer | Poly(this compound) |

| Crosslinking Agent | 1,4-Diiodobenzene |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Copper Co-catalyst | CuI (Copper(I) iodide) |

| Base | Diisopropylamine |

| Solvent | THF/Toluene mixture |

| Temperature | 50 - 70 °C |

Note: The presented information is illustrative of a potential crosslinking strategy for ethynyl-functionalized polymers.

Applications of 2 3 Ethynylphenyl Oxirane As a Versatile Chemical Building Block

Utility in Advanced Materials Science and Polymer Architectures

In materials science, 2-(3-ethynylphenyl)oxirane provides a molecular platform for designing advanced polymers with tailored properties. The interplay between the polymerizable oxirane ring and the cross-linking or functionalizable ethynyl (B1212043) group allows for the synthesis of materials with enhanced thermal stability, mechanical strength, and specific functionalities.

The oxirane group of this compound can undergo ring-opening polymerization, typically initiated by cationic or anionic initiators, to produce polyethers. researchgate.netrsc.org This process results in a polymer backbone with pendant ethynylphenyl groups at each repeating unit. These pendant groups can be preserved during polymerization and utilized in subsequent post-polymerization modification steps. This approach allows for the introduction of a wide array of functional molecules onto the polymer backbone, leading to the creation of functional materials.

Furthermore, this compound can be copolymerized with other oxirane-containing monomers to fine-tune the properties of the resulting material. chemrxiv.orgsapub.org By varying the comonomer and its ratio, properties such as solubility, glass transition temperature, and mechanical flexibility can be systematically adjusted. The incorporation of the ethynylphenyl moiety provides a site for later cross-linking or functionalization, which is not present in traditional polyethers. chemrxiv.orgmdpi.com

Table 1: Potential Copolymer Architectures Incorporating this compound

| Copolymer Type | Comonomer Example | Resulting Polymer Characteristics | Potential Applications |

|---|---|---|---|

| Random Copolymer | Propylene oxide | Modified thermal properties, controlled density of functional groups. | Adhesives, coatings. |

| Block Copolymer | Ethylene oxide | Amphiphilic structures capable of self-assembly into micelles or vesicles. | Drug delivery, nanotechnology. |

| Graft Copolymer | Poly(ethylene glycol) methyl ether methacrylate | Comb-like structures with hydrophilic side chains and a hydrophobic backbone. | Surfactants, biocompatible materials. |

The dual functionality of this compound makes it an excellent candidate for the creation of highly cross-linked polymer networks and thermosetting resins. mdpi.com These materials are known for their high thermal stability, chemical resistance, and robust mechanical properties. eneos-materials.com Cross-linking can be achieved through reactions involving either or both of the molecule's functional groups.

One primary method involves the thermal curing of the ethynyl groups. At elevated temperatures, phenylethynyl groups can undergo complex addition reactions to form a rigid, highly cross-linked aromatic network. mdpi.com Alternatively, the oxirane ring can be cured using traditional epoxy chemistry, reacting with hardeners such as amines or anhydrides. This dual-curing capability allows for a two-stage curing process, where an initial network can be formed via the oxirane reaction, followed by a high-temperature post-cure to cross-link the ethynyl groups, further enhancing the material's performance. The ability to form these dense three-dimensional networks is crucial for applications in aerospace, microelectronics, and structural adhesives. researchgate.netresearchgate.net

Table 2: Cross-Linking Strategies for this compound-Based Resins

| Curing Mechanism | Reactive Group(s) | Typical Conditions | Network Properties |

|---|---|---|---|

| Thermal Self-Curing | Ethynyl | Heat (~350-400 °C) | High thermal stability, high glass transition temperature, rigid. |

| Epoxy Curing | Oxirane + Hardener (e.g., diamines) | Moderate Heat (~100-180 °C) | Good adhesion, chemical resistance, versatile mechanical properties. |

| Dual Curing | Oxirane and Ethynyl | Sequential or concurrent heating stages | Combines advantages of both methods, superior thermomechanical performance. |

The ethynylphenyl unit is a fundamental component in the construction of conjugated polymers, which are materials characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons. figshare.com This electronic structure is responsible for their unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. rsc.org

The terminal alkyne of this compound can participate in polymerization reactions, such as Glaser-Hay coupling, to form poly(phenylene ethynylene)s (PPEs), a major class of conjugated polymers. The oxirane group in this context can serve multiple purposes. It can be used to improve the solubility and processability of the otherwise rigid polymer chains. Additionally, it can serve as an anchoring point to attach the conjugated polymer to surfaces or to create a cross-linked network of conjugated materials after polymerization, potentially enhancing the stability and performance of optoelectronic devices. figshare.com

Role in Methodologies for Bioconjugation and Chemical Probe Development

The chemical orthogonality and biocompatibility of the reaction involving the ethynyl group have made it a powerful tool in chemical biology and diagnostics. This compound can be incorporated into larger molecular structures to facilitate the linking of biomolecules or the development of sophisticated chemical probes.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. The ethynyl group of this compound is an ideal functional handle for this purpose, primarily through its participation in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. qyaobio.com This "click" reaction is highly efficient and specific, proceeding under mild, aqueous conditions, which are compatible with sensitive biological systems. lumiprobe.comresearchgate.net

In a typical strategy, a biomolecule of interest is first modified to contain an azide (B81097) group. The this compound, or a molecule derived from it, can then be "clicked" onto the azide-modified biomolecule. sciencedaily.com The oxirane functionality could be used, for example, to first immobilize the molecule onto a solid support or a polymer surface before the bioconjugation step. This methodology is widely used for attaching labels, drugs, or other molecules to biological targets with high precision. qyaobio.com

Table 3: Applications of Ethynyl-Moiety in Bioconjugation

| Biomolecule Class | Azide Introduction Method | Conjugated Partner | Purpose |

|---|---|---|---|

| Proteins | Metabolic labeling with azido-amino acids or chemical modification of lysine/cysteine residues. | Fluorescent dyes, PEG chains, small molecule drugs. | Protein labeling and imaging, improving drug pharmacokinetics. |

| Nucleic Acids (DNA/RNA) | Synthesis using azide-modified phosphoramidites. | Biotin, quenchers, imaging agents. | DNA/RNA detection and purification, diagnostics. |

| Carbohydrates | Metabolic labeling with azido-sugars. | Affinity tags, surfaces. | Glycan profiling, cell imaging. |

| Lipids | Chemical synthesis with azide-containing fatty acids. | Reporter molecules. | Tracking lipid metabolism and localization. |

Chemical probes are molecules designed to study biological systems by binding to specific targets, such as proteins, and reporting on their presence or activity. The ethynyl group is a key component in modern probe design, particularly for activity-based protein profiling (ABPP) and affinity-based proteomics. nih.gov

In this context, this compound can be used as a fragment in the synthesis of more complex probes. A typical probe consists of three parts: a reactive group that covalently binds to the target, a recognition element that directs the probe to the target, and a reporter tag handle. The terminal alkyne serves as the handle. After the probe has bound to its biological target within a complex mixture like a cell lysate, an azide-functionalized reporter molecule (e.g., a fluorescent dye like a rhodamine or a coumarin, or an affinity tag like biotin) is added. nih.govnih.gov The CuAAC reaction then selectively attaches the reporter to the probe-target complex, enabling visualization by fluorescence microscopy or enrichment and identification by mass spectrometry. Photo-affinity probes may also incorporate a photoreactive group, such as a diazirine, to induce covalent attachment to the target upon UV irradiation. nih.govmdpi.com

Table 4: Components of an Alkyne-Bearing Chemical Probe

| Probe Component | Example Functionality | Role in the Probe |

|---|---|---|

| Recognition Element | A pharmacophore, enzyme inhibitor scaffold, or ligand. | Provides specificity by directing the probe to a particular biological target. |

| Reactive Group | Electrophile (e.g., epoxide) or a photo-activatable group (e.g., diazirine). | Forms a stable, covalent bond with the target protein, often in the active site. |

| Reporter Handle | Terminal alkyne (ethynyl group). | Serves as a bio-orthogonal reaction site for the attachment of a reporter molecule. |

| Reporter Tag (added post-binding) | Azide-derivatized fluorophore, biotin, or mass tag. | Enables detection, visualization, or purification of the probe-labeled target. |

Synthetic Intermediate for Complex Molecular Architectures in Medicinal Chemistry Research

The unique bifunctional nature of this compound, featuring both an electrophilic epoxide ring and a nucleophilic/reactive terminal alkyne, positions it as a potentially valuable, yet underexplored, building block in medicinal chemistry. The spatial arrangement of these groups on a phenyl scaffold offers the potential for creating diverse and complex molecular architectures through sequential or cascade reactions.

Construction of Heterocyclic Systems and Scaffolds

The oxirane and ethynyl moieties are fundamental precursors for a vast array of heterocyclic structures, which form the core of many pharmaceutical agents.

The epoxide ring is a strained three-membered ether susceptible to ring-opening by a wide variety of nucleophiles. This reaction is a cornerstone of synthetic chemistry, allowing for the stereospecific introduction of two new functional groups. In the context of this compound, intramolecular reactions could theoretically be triggered where a nucleophile first adds to the alkyne, followed by the newly formed intermediate attacking the epoxide. Alternatively, an external nucleophile could open the epoxide, and the resulting intermediate could then undergo a cyclization involving the alkyne.

The terminal alkyne offers numerous possibilities for building heterocyclic rings. Key reactions include:

[3+2] Cycloadditions: Such as the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a prominent scaffold in medicinal chemistry known for its metabolic stability and ability to form favorable interactions with biological targets.

Sonogashira Coupling: This cross-coupling reaction with aryl or vinyl halides would extend the carbon skeleton, providing precursors for more complex cyclizations.

Metal-Catalyzed Cyclizations: Gold, platinum, or other transition metals can catalyze the intramolecular attack of nucleophiles (e.g., from a side chain introduced by epoxide opening) onto the alkyne to form various heterocycles.

A hypothetical reaction pathway could involve the regioselective opening of the oxirane ring by a nitrogen-based nucleophile (e.g., an amine or azide), followed by an intramolecular cyclization onto the ethynyl group to construct nitrogen-containing heterocycles. The table below illustrates potential heterocyclic scaffolds that could be derived from such strategies.

| Starting Nucleophile | Potential Intermediate Functional Group | Potential Heterocyclic Scaffold |

| Sodium Azide (NaN₃) | β-azido alcohol | Fused Tetrahydrooxazine via cyclization |

| Ammonia (B1221849) (NH₃) | β-amino alcohol | Substituted Morpholine or Piperazine derivative |

| Hydrazine (N₂H₄) | β-hydrazinyl alcohol | Pyridazine or related N-heterocycle |

This table is illustrative of synthetic possibilities based on general chemical principles, not on published research specifically using this compound.

Precursors for Natural Product Synthesis and Analogues

Epoxides are common intermediates in the biosynthesis and total synthesis of numerous natural products, particularly polyketides and terpenes. mdpi.com Epoxide-opening cascade reactions are a powerful strategy for constructing the complex polyether frameworks found in many marine natural products. nih.gov

The this compound molecule could theoretically serve as a precursor for analogues of natural products containing a phenyl group. The synthesis would likely begin with a highly stereoselective opening of the epoxide ring to set key stereocenters. The ethynyl group could then be elaborated. For instance, it could be hydrated to a methyl ketone, reduced to an alkene or alkane, or coupled to other fragments to build up the carbon skeleton of a target molecule.

For example, in the synthesis of polypropionate-containing natural products, epoxide intermediates are frequently methylated or subjected to addition with other carbon nucleophiles. mdpi.com The ethynylphenyl moiety of this compound would represent a significant structural modification compared to the typical aliphatic chains of these natural products, potentially leading to novel analogues with unique biological activity profiles. However, no specific examples of its use as a precursor in the total synthesis of a natural product or its analogues have been reported.

Advanced Spectroscopic and Mechanistic Investigations of 2 3 Ethynylphenyl Oxirane and Its Derivatives

Elucidation of Reaction Mechanisms via Advanced Spectroscopic Techniques

The intricate nature of chemical transformations involving 2-(3-Ethynylphenyl)oxirane necessitates the use of advanced spectroscopic methods to elucidate reaction mechanisms. These techniques provide real-time data on the consumption of reactants, the formation of products, and the identification of transient intermediates, which are crucial for a comprehensive understanding of the reaction pathways.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. It allows for the continuous tracking of species in the solution phase, providing invaluable kinetic and mechanistic data without the need for sample quenching or workup. By acquiring spectra at regular intervals, one can observe the disappearance of reactant signals and the concurrent emergence of product signals.

For a hypothetical acid-catalyzed ring-opening reaction of this compound with a nucleophile (e.g., methanol), in-situ ¹H NMR would be employed to monitor the change in the chemical environment of specific protons. For instance, the characteristic signals of the oxirane ring protons would diminish over time, while new signals corresponding to the protons of the newly formed alcohol and ether functionalities would appear and grow in intensity. This allows for the determination of reaction rates and the detection of any potential side products in real-time.

Table 1: Hypothetical ¹H NMR Data for In-situ Monitoring of the Reaction of this compound

| Time (min) | Integral of Oxirane Proton Signal (δ 2.8-3.2 ppm) | Integral of Product CH-OH Signal (δ 4.5-4.8 ppm) | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.15 | 0.85 | 85 |

| 120 | < 0.05 | > 0.95 | >95 |

This interactive table illustrates how the relative integrals of key proton signals would change over the course of the reaction, allowing for the calculation of conversion.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the identification of reaction intermediates, which are often transient and present in low concentrations. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of an ion, which is critical for proposing and verifying the structures of fleeting intermediates.

In the study of reactions involving this compound, such as its conversion to other heterocyclic systems, HRMS can be coupled with techniques like electrospray ionization (ESI) to gently ionize and detect key intermediates. For example, in a multi-step cascade reaction, an intermediate might be formed that is not directly observable by NMR. HRMS analysis of the reaction mixture at various time points could reveal the presence of an ion with a specific mass-to-charge ratio (m/z), confirming the proposed mechanistic pathway.

Table 2: Hypothetical HRMS Data for a Proposed Reaction Intermediate

| Proposed Intermediate | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z |

| Protonated this compound | C₁₀H₉O⁺ | 145.0648 | 145.0651 |

| Covalent Adduct with Catalyst | C₁₅H₁₅NO⁺ | 242.1124 | 242.1128 |

This table demonstrates the power of HRMS in confirming the elemental composition of a proposed intermediate by comparing the calculated exact mass with the experimentally observed value.

Fourier Transform Infrared (FTIR) Spectroscopy for Mechanistic Insights

Fourier Transform Infrared (FTIR) spectroscopy, particularly when used in an in-situ configuration with an attenuated total reflectance (ATR) probe, provides valuable mechanistic insights by monitoring changes in the vibrational frequencies of functional groups during a reaction. This technique is highly sensitive to the structural changes that molecules undergo as they transform from reactants to products.

For reactions involving this compound, in-situ FTIR would be particularly useful for tracking the disappearance of the characteristic oxirane ring breathing and C-O-C asymmetric stretching vibrations (typically found around 800-950 cm⁻¹ and 1250 cm⁻¹, respectively). Simultaneously, one could monitor the appearance of new vibrational bands, such as the broad O-H stretch of a hydroxyl group (around 3200-3600 cm⁻¹) in a ring-opening reaction or the C=O stretch of a ketone (around 1715 cm⁻¹) in a rearrangement reaction. The ethynyl (B1212043) group's C≡C and ≡C-H stretches (around 2100 cm⁻¹ and 3300 cm⁻¹, respectively) would serve as useful internal references throughout the transformation.

Table 3: Characteristic FTIR Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |

| Oxirane Ring | C-O-C Asymmetric Stretch | ~1250 | Disappearance |

| Ethynyl | ≡C-H Stretch | ~3300 | Remain or Shift |

| Ethynyl | C≡C Stretch | ~2100 | Remain or Shift |

| Hydroxyl (Product) | O-H Stretch (Broad) | 3200 - 3600 | Appearance |

This interactive table highlights the key vibrational bands that would be monitored to gain mechanistic insights into the transformation of the oxirane ring.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

When this compound or its derivatives are prepared in an enantiomerically enriched form, chiroptical spectroscopy becomes an indispensable tool for determining the enantiomeric excess (ee) and assigning the absolute configuration of the chiral centers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon, known as the Cotton effect, results in a characteristic CD spectrum with positive or negative peaks that are unique to a specific enantiomer. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve is closely related to the CD spectrum through the Kronig-Kramers relations. Together, CD and ORD provide a powerful, non-destructive method for assessing the stereochemical purity of chiral epoxides and their derivatives. For derivatives of this compound, the phenyl chromophore can interact with the chiral center, potentially leading to distinct CD spectra that can be used for stereochemical assignment.

Table 4: Hypothetical Chiroptical Data for an Enantiomerically Enriched Derivative

| Enantiomer | Specific Rotation [α]D²⁵ | Wavelength of CD Maximum (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Enantiomeric Excess (%) |

| (R)-enantiomer | +55.2° | 265 | +12,000 | 98 |

| (S)-enantiomer | -54.9° | 265 | -11,950 | 98 |

| Racemic Mixture | 0.0° | - | 0 | 0 |

This table illustrates how specific rotation and molar ellipticity values from ORD and CD studies correlate with the enantiomeric purity of a chiral compound.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive and most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of all atoms in the crystal lattice.

To apply this technique to this compound, a suitable single crystal of the compound or, more likely, a solid derivative would need to be grown. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles. For chiral derivatives, if a heavy atom is present in the structure, anomalous dispersion methods can be used to determine the absolute configuration of the stereocenters with high confidence, providing a benchmark against which spectroscopic and computational methods can be validated.

Table 5: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.125 |

| b (Å) | 22.541 |

| c (Å) | 7.233 |

| β (°) | 95.15 |

| Volume (ų) | 1318.4 |

| Flack Parameter | 0.02(3) |

This interactive data table presents typical parameters obtained from a single-crystal X-ray diffraction experiment, which would definitively establish the molecule's stereochemistry. A Flack parameter close to zero confirms the correct absolute stereochemistry assignment.

Advanced Chromatographic-Spectroscopic Coupling for Reaction Analysis

The intricate reactivity of this compound, which possesses both a strained oxirane ring and a reactive ethynyl group, necessitates sophisticated analytical techniques for detailed reaction monitoring. Advanced hyphenated methods, which couple the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for elucidating the complex reaction pathways, identifying transient intermediates, and characterizing the final products of reactions involving this versatile monomer. Techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide a dynamic and detailed view of the reaction landscape.

The analysis of polymerization reactions of this compound serves as a prime example of the utility of these coupled techniques. The dual functionality of the molecule allows for various reaction types, including ring-opening polymerization of the epoxide and polymerization of the alkyne moiety, which can lead to complex mixtures of oligomers and polymers. To monitor such a reaction, small aliquots of the reaction mixture can be withdrawn at specific time intervals, quenched to halt the reaction, and subsequently analyzed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is particularly well-suited for monitoring the liquid phase of these reactions. The technique separates the components of the mixture based on their polarity and size. As the separated components elute from the HPLC column, they are introduced into a mass spectrometer, which provides crucial information about their molecular weight and structure. This allows for the tracking of the monomer consumption and the formation of oligomers and polymers in real-time. For instance, in a cationic ring-opening polymerization, one would expect to see the peak corresponding to the this compound monomer decrease over time, while peaks corresponding to dimers, trimers, and higher-order oligomers appear and grow.

Below is a representative data table illustrating the type of information that can be obtained from an HPLC-MS analysis of a hypothetical polymerization reaction of this compound.

| Retention Time (min) | Detected m/z (M+H)⁺ | Tentative Assignment |

| 3.2 | 145.065 | This compound (Monomer) |

| 5.8 | 289.123 | Dimer |

| 7.5 | 433.181 | Trimer |

| 8.9 | 577.239 | Tetramer |

| 9.8 | 721.297 | Pentamer |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for analyzing volatile side products or for reactions conducted in the gas phase. mdpi.comchrom-china.comdiva-portal.org For example, thermal treatment of polymers derived from this compound could lead to cross-linking reactions involving the ethynyl groups, potentially releasing small volatile molecules. GC-MS can separate these volatile components and provide their mass spectra, which can be compared against extensive libraries for positive identification. This is crucial for understanding degradation pathways and ensuring the thermal stability of the resulting polymeric materials.

The insights gained from these advanced chromatographic-spectroscopic techniques are vital for a comprehensive understanding of the reaction mechanisms involving this compound. The detailed, time-resolved data allow for the optimization of reaction conditions to control product distribution, polymer molecular weight, and material properties. Furthermore, the identification of intermediates and byproducts can provide a deeper understanding of the underlying reaction kinetics and thermodynamics.

Computational and Theoretical Studies on 2 3 Ethynylphenyl Oxirane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods can elucidate the distribution of electrons, predict sites of reactivity, and describe the nature of chemical bonds, offering a foundational picture of a molecule's chemical personality.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of 2-(3-ethynylphenyl)oxirane would focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key indicators of reactivity.

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile. For this compound, the HOMO is expected to have significant contributions from the π-systems of the phenyl ring and the ethynyl (B1212043) group, as these are electron-rich moieties. The LUMO, conversely, indicates the region most likely to accept an electron from a nucleophile. This orbital would likely be distributed over the antibonding orbitals of the phenyl and ethynyl groups, as well as the strained C-O bonds of the oxirane ring, making the oxirane carbons susceptible to nucleophilic attack.

To quantify reactivity, various descriptors can be calculated from the DFT results. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to act as an electrophile.

These parameters, derived from the HOMO and LUMO energies, would allow for a quantitative comparison of the reactivity of this compound with other known compounds.

Table 1: Predicted Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Predicted Value/Characteristic | Implication |

| HOMO Energy | Relatively High | Good electron donor at the π-system |

| LUMO Energy | Relatively Low | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Kinetically stable but reactive |

| HOMO Distribution | Phenyl ring, Ethynyl group | Site for electrophilic attack |

| LUMO Distribution | Oxirane ring, Phenyl ring | Site for nucleophilic attack |

| Electronegativity (χ) | Moderate | Balanced electronic character |

| Chemical Hardness (η) | Moderate | Moderate stability |

| Electrophilicity (ω) | Moderate | Can act as an electrophile |

Note: The values in this table are illustrative and based on qualitative analysis of similar structures. Actual values would require specific DFT calculations.

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate electronic properties.

For this compound, ab initio calculations would be employed to obtain a more precise determination of its electronic ground state and excited states. These calculations could refine the understanding of its dipole moment, polarizability, and ionization potential. An accurate calculation of the molecular electrostatic potential (MEP) map would visually highlight the electron-rich and electron-deficient regions of the molecule. The MEP would likely show a negative potential (red) around the oxygen atom of the oxirane and the π-cloud of the aromatic and alkyne systems, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms and potentially the oxirane carbons, indicating sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics and a force field that describes the potential energy of the system.

For this compound, MD simulations would be crucial for understanding its conformational flexibility. The primary degree of freedom would be the rotation around the single bond connecting the phenyl ring to the oxirane. Simulations could reveal the preferred dihedral angle and the energy barriers associated with this rotation. This information is important for understanding how the molecule might orient itself when interacting with other molecules or a biological target.

MD simulations can also provide insights into intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could study how they pack in a condensed phase. This would reveal the dominant intermolecular forces, such as van der Waals interactions and potential weak hydrogen bonds involving the oxirane oxygen or the ethynyl proton. Understanding these interactions is key to predicting physical properties like boiling point and solubility. Furthermore, simulations in different solvents would elucidate the solvation structure and how the solvent influences the molecule's conformation and reactivity.

Reaction Pathway Elucidation and Transition State Analysis

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, the ring-opening of the epoxide is a likely and important reaction. Computational methods can be used to map out the potential energy surface for this process, identifying the transition states and intermediates.

The ring-opening can be initiated by either an acid or a base.

Acid-catalyzed opening: In the presence of an acid, the oxirane oxygen would be protonated, making the ring more susceptible to nucleophilic attack. Calculations would likely show that the attack of a nucleophile (e.g., water) could occur at either of the two oxirane carbons. The regioselectivity of this attack (i.e., which carbon is preferred) would be determined by the stability of the transition state. The transition state would have significant carbocation character, and thus, attack at the benzylic carbon, which can better stabilize a positive charge, would likely be favored.

Base-catalyzed opening: Under basic conditions, a strong nucleophile would directly attack one of the oxirane carbons in an SN2-type mechanism. In this case, steric hindrance would be the dominant factor, and calculations would likely predict that the attack would preferentially occur at the less sterically hindered terminal carbon of the oxirane.

For each of these pathways, computational methods can be used to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur. By comparing the activation energies of different possible pathways, the most likely reaction mechanism and the major product can be predicted.

Table 2: Predicted Reaction Pathways and Activation Energies for Oxirane Ring-Opening of this compound (Illustrative Data)

| Reaction Condition | Nucleophile | Preferred Site of Attack | Predicted Activation Energy | Rationale |

| Acidic | H₂O | Benzylic Carbon | Lower | Stabilization of positive charge in the transition state. |

| Basic | OH⁻ | Terminal Carbon | Higher | SN2 attack at the less sterically hindered position. |

Note: The activation energies are qualitative predictions and would need to be quantified by specific calculations.

In Silico Design and Prediction of Novel Transformations and Applications

The computational insights gained from the studies described above can be leveraged for the in silico design of new reactions and applications for this compound. For instance, the presence of three distinct functional groups (phenyl, ethynyl, and oxirane) makes it a versatile building block in organic synthesis.

Computational screening could be used to explore its reactivity with a wide range of reaction partners. For example, the ethynyl group could participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The oxirane can be opened by various nucleophiles to introduce new functional groups. The phenyl ring can undergo electrophilic substitution. Computational modeling could predict the outcomes and selectivities of these transformations, accelerating the discovery of new synthetic routes.

Furthermore, the structural features of this compound might make it a candidate for biological activity. Its rigid aromatic core and reactive epoxide functionality are common motifs in drug molecules. In silico methods like molecular docking could be used to predict its binding affinity to various protein targets. For example, it could be docked into the active site of enzymes like epoxide hydrolases to explore its potential as an inhibitor. Such studies could guide the design of novel derivatives with enhanced biological activity, opening up avenues for its application in medicinal chemistry.

Future Directions and Emerging Research Avenues for 2 3 Ethynylphenyl Oxirane

Integration into Photoredox and Electro-Organic Catalysis

The dual reactivity of 2-(3-ethynylphenyl)oxirane opens up intriguing possibilities for its use in photoredox and electro-organic catalysis, fields that are rapidly advancing towards greener and more efficient chemical transformations.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com The terminal alkyne in this compound could serve as a versatile handle in a variety of photoredox-mediated reactions. For instance, it could participate in [2+2] cycloadditions with alkenes to form cyclobutenes, a transformation that has been successfully achieved using visible light photocatalysis. nih.gov Furthermore, the alkyne moiety could be a substrate for photocatalytic difunctionalization reactions, allowing for the simultaneous introduction of two new functional groups across the triple bond. researchgate.net The epoxide ring, while generally less reactive under photoredox conditions, could potentially be activated towards ring-opening by a photogenerated radical or a suitable photocatalyst, leading to novel reaction pathways.

Electro-Organic Catalysis: Electro-organic synthesis offers a sustainable alternative to traditional chemical methods by using electricity as a traceless reagent. mdpi.com The epoxide group of this compound could be a prime target for electroreductive ring-opening, a process that has been explored for the synthesis of secondary alcohols. researchgate.net The regioselectivity of this ring-opening could potentially be controlled by the electrochemical conditions. Concurrently, the ethynyl (B1212043) group could undergo electrochemical transformations. For example, it might be involved in electrocatalytic C-H amination reactions, leading to the formation of N-aryl pyridinium (B92312) ions. beilstein-journals.org The interplay between the electrochemical reactivity of the epoxide and the alkyne within the same molecule presents a fertile ground for discovering novel electrochemical transformations and synthesizing complex molecular architectures.

| Potential Reaction Type | Functional Group | Catalysis Method | Potential Products |

| [2+2] Cycloaddition | Ethynyl | Photoredox | Cyclobutene derivatives |

| Difunctionalization | Ethynyl | Photoredox | Highly functionalized alkenes |

| Ring-Opening | Oxirane | Electro-organic | Substituted phenethyl alcohols |

| C-H Amination | Ethynyl | Electro-organic | N-aryl pyridinium ions |

Exploration of Bioorthogonal Chemistry Beyond Traditional Click Reactions

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The terminal alkyne of this compound makes it a clear candidate for the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstones of "click chemistry". rsc.org However, the presence of the epoxide ring offers the potential for developing novel, dual-functional bioorthogonal probes that go beyond these traditional ligation strategies.

The concept of a "dual-functional" probe, where both the alkyne and the epoxide can participate in distinct bioorthogonal reactions, is an exciting prospect. mdpi.com This could enable multi-target imaging or the sequential labeling of biomolecules. researchgate.net For instance, the alkyne could be used for an initial "click" reaction, followed by a bioorthogonal ring-opening of the epoxide with a different biological target or probe. The epoxide ring-opening itself could be developed as a novel bioorthogonal ligation strategy, reacting with specific nucleophilic residues on biomolecules under physiological conditions. This would require careful tuning of the epoxide's reactivity to ensure it is stable in the biological milieu yet reactive towards its intended target.

Furthermore, the development of bioorthogonal reactions that result in a fluorescence turn-on is a highly sought-after goal in chemical biology. mdpi.com It is conceivable that a bioorthogonal reaction involving either the alkyne or the epoxide of this compound could be designed to generate a fluorescent product, enabling the visualization of biological processes with a high signal-to-noise ratio.

| Bioorthogonal Strategy | Functional Groups Involved | Potential Application |

| Sequential Labeling | Ethynyl (Click) then Oxirane (Ring-opening) | Multi-target imaging |

| Novel Ligation | Oxirane ring-opening with biological nucleophile | Site-specific protein modification |

| Fluorogenic Probes | Reaction of ethynyl or oxirane leads to fluorescence | High signal-to-noise bioimaging |